molecular formula C12H26N2O2 B8272559 2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine

2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine

Cat. No. B8272559
M. Wt: 230.35 g/mol
InChI Key: GDGLXYQUQOWTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine is a useful research compound. Its molecular formula is C12H26N2O2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

2-[4-(oxan-2-yloxy)butyl]propane-1,3-diamine

InChI

InChI=1S/C12H26N2O2/c13-9-11(10-14)5-1-3-7-15-12-6-2-4-8-16-12/h11-12H,1-10,13-14H2

InChI Key

GDGLXYQUQOWTJL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCC(CN)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.8 g (0.18 mol) of lithium aluminium hydride were added with exclusion of moisture to 400 ml of absolute THF in a 1000-ml round-bottomed flask with reflux condenser and dropping funnel. Next, 15.5 g (0.06 mol) of the substituted malonic acid amide [18] in 100 ml absolute THF was slowly added dropwise and reflux-heated for 4 hours, then cooled to 0° C. 8 ml of water was carefully added followed by 6 ml of 20% caustic soda solution and a further 30 ml of water. The mixture was filtered and the remaining precipitate was twice extracted by boiling with THF. The combined filtrates were washed with saturated common-salt solution and dried over sodium sulphate. The solvent was removed in the rotary evaporator and the residue was distilled in vacuo.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
substituted malonic acid amide
Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

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